4-Bromo-2-chloro-N,5-dimethylbenzenesulfonamide

Description

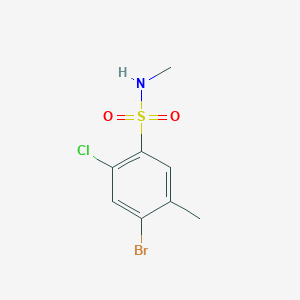

4-Bromo-2-chloro-N,5-dimethylbenzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by a bromine atom at the 4-position, a chlorine atom at the 2-position, and methyl groups attached to the sulfonamide nitrogen (N) and the benzene ring (5-position).

Properties

IUPAC Name |

4-bromo-2-chloro-N,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO2S/c1-5-3-8(14(12,13)11-2)7(10)4-6(5)9/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFKUWAFVUYQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-N,5-dimethylbenzenesulfonamide typically involves the sulfonation of 4-bromo-2-chloro-N,5-dimethylbenzene. The reaction is carried out under controlled conditions using sulfonating agents such as chlorosulfonic acid or sulfur trioxide. The reaction mixture is then neutralized and purified to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-N,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzenes, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2-chloro-N,5-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-N,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

(a) 3-Bromo-N,5-dimethylbenzenesulfonamide (CAS 1020252-91-8)

- Structure : Bromine at the 3-position instead of 4; retains N,5-dimethyl groups.

- Key Differences : The positional isomerism alters electronic distribution and steric hindrance. The 4-bromo substitution in the target compound may enhance resonance stabilization compared to the 3-bromo analog, influencing reactivity in substitution reactions .

- Molecular Formula: C₈H₁₀BrNO₂S (vs. C₈H₁₀BrClNO₂S for the target compound).

(b) 5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide (CAS 723744-93-2)

- Structure : Chlorine at 5-position, methoxy at 2-position, and a phenylethyl group on the sulfonamide nitrogen.

- Key Differences : The phenylethyl substituent increases hydrophobicity, while the methoxy group enhances electron-donating effects. The target compound’s methyl groups likely improve metabolic stability compared to bulkier substituents .

(c) 4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide

- Structure : Features a Schiff base linkage and bromine at the 5-position.

- This structural variation highlights the role of auxiliary functional groups in modulating metal-binding and biological activity .

Substituent Effects on Physicochemical Properties

Key Observations :

- Halogen Position : Bromine at the 4-position (target compound) vs. 3-position (CAS 1020252-91-8) affects dipole moments and crystal packing .

- Methyl vs.

- Thermal Stability : Melting points correlate with molecular symmetry and intermolecular forces. Compound 11’s higher melting point (177–180°C) suggests stronger crystal lattice interactions due to its imidazole and thioether groups .

Biological Activity

4-Bromo-2-chloro-N,5-dimethylbenzenesulfonamide is an organic compound with the molecular formula C₈H₉BrClNO₂S. It is characterized by a sulfonamide functional group and halogen substituents, which confer unique chemical properties that make it valuable in various scientific fields, particularly medicinal chemistry and organic synthesis. This article explores its biological activities, mechanisms of action, and relevant research findings.

The compound features:

- Benzene Ring : A stable aromatic structure.

- Halogen Atoms : Bromine and chlorine, which enhance reactivity.

- Sulfonamide Group : Known for its biological activity, particularly in enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This is crucial in metabolic pathways and therapeutic applications.

- Halogen Bonding : The presence of bromine and chlorine allows for additional stabilizing interactions with target molecules, enhancing binding affinity.

Biological Activities

Research has identified several key biological activities associated with this compound:

1. Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. It has been tested against both gram-positive and gram-negative bacteria, showing potential as a new antimicrobial agent.

2. Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases, indicating its potential application in cancer therapy.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, which may have implications in treating diseases related to enzyme dysfunction. Detailed kinetic analyses suggest it acts as a competitive inhibitor for certain enzymes.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Amino-n,n-dimethylbenzenesulfonamide | C₈H₁₁N₂O₂S | Limited enzyme inhibition |

| 4-Amino-3-bromo-n,n-dimethylbenzenesulfonamide | C₈H₁₁BrN₂O₂S | Similar antimicrobial properties |

| 4-Amino-3-chloro-n,n-dimethylbenzenesulfonamide | C₈H₁₁ClN₂O₂S | Varying reactivity; potential enzyme inhibitor |

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

Antitumor Studies

In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases.

Antimicrobial Efficacy

Research indicated that this compound exhibited significant antibacterial activity against gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Enzyme Interaction Studies

Detailed kinetic analyses revealed that the compound acts as a competitive inhibitor for certain enzymes, providing insights into its potential therapeutic applications.

Q & A

Q. What are the key physicochemical properties of 4-Bromo-2-chloro-N,5-dimethylbenzenesulfonamide, and how are they experimentally determined?

Answer: The compound’s molecular formula is C₈H₁₀BrClNO₂S (molecular weight: 298.6 g/mol). Key properties include:

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water, based on analogs like 4-Bromo-2-chlorobenzenesulfonamide .

- Stability : Stable under inert conditions but susceptible to hydrolysis under strong acidic/basic conditions due to the sulfonamide group.

- Melting Point : Estimated between 150–170°C (analogous to bromo/chloro-substituted sulfonamides ).

Q. Experimental Methods :

- HPLC/GC-MS : For purity analysis.

- Thermogravimetric Analysis (TGA) : To assess thermal stability.

- NMR/IR Spectroscopy : To confirm functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹) .

Q. What synthetic routes are employed to prepare this compound?

Answer: A common route involves:

Sulfonation : React 4-bromo-2-chlorotoluene with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Amidation : Treat the intermediate with dimethylamine in a polar solvent (e.g., THF) under controlled pH (~8–10) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. Critical Parameters :

- Temperature : Amidation requires 0–5°C to minimize side reactions.

- Stoichiometry : Excess dimethylamine (1.5 eq.) ensures complete substitution .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in halogenated sulfonamides?

Answer: X-ray crystallography reveals:

- Bond Lengths : C-Br (~1.89 Å) and C-Cl (~1.74 Å) distances, critical for understanding electronic effects .

- Packing Motifs : Halogen substituents influence crystal symmetry (e.g., orthorhombic vs. monoclinic systems) .

- Hydrogen Bonding : Sulfonamide N-H groups form networks with adjacent molecules, affecting solubility .

Q. Methodological Tips :

- Use synchrotron radiation for high-resolution data on heavy atoms (Br/Cl).

- Refine structures with SHELXL .

Q. How can computational modeling predict regioselectivity in halogenation reactions of sulfonamide derivatives?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map electrostatic potentials to identify electron-rich sites for electrophilic substitution.

- Compare activation energies for bromination at C-4 vs. C-5 positions .

Case Study :

For 5-bromo-2-chloro-N,N-dimethylbenzamide, DFT predicted a 12 kJ/mol lower barrier for bromination at C-5, aligning with experimental yields (~85%) .

Q. How are contradictory spectroscopic data (e.g., NMR shifts) resolved in halogenated sulfonamides?

Answer: Discrepancies arise from solvent effects or dynamic processes. Strategies include:

- Variable-Temperature NMR : To detect rotational barriers in sulfonamide groups.

- COSY/NOESY : To confirm coupling patterns in crowded aromatic regions.

- Comparative Analysis : Cross-reference with computational predictions (e.g., ACD/Labs NMR simulator) .

Example :

In 4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide, experimental H NMR shifts matched DFT-predicted values within 0.1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.